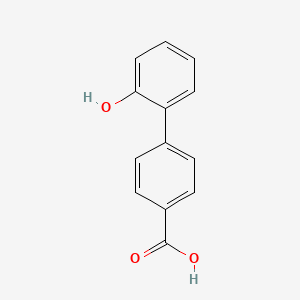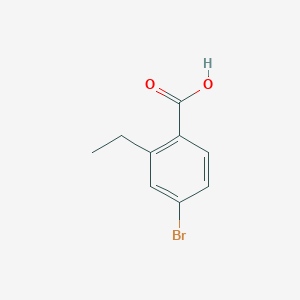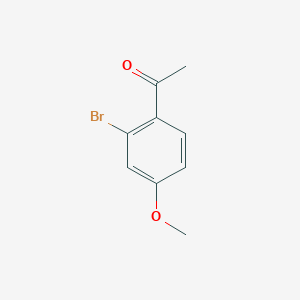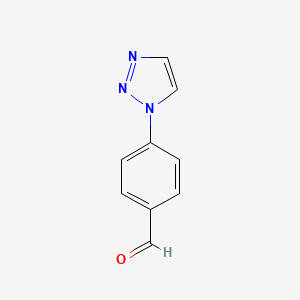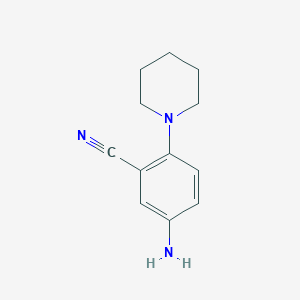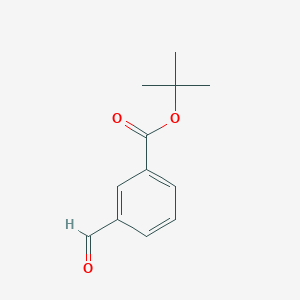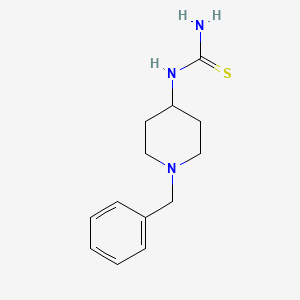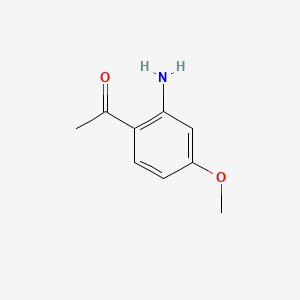
1-(2-氨基-4-甲氧基苯基)乙酮
概述
描述
The compound 1-(2-Amino-4-methoxyphenyl)ethanone is a chemical of interest in various research studies due to its potential applications in pharmaceuticals and material science. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds which can be used to infer some general characteristics and behaviors of 1-(2-Amino-4-methoxyphenyl)ethanone.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions that yield products with specific structural features. For instance, the synthesis of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones involves the formation of azetidinone rings with methoxy and methylthio substituents . Similarly, the synthesis of thiazolyl and thiophene derivatives has been reported, which includes the use of NMR and mass spectrometry for structural elucidation . These methods could potentially be applied to the synthesis and characterization of 1-(2-Amino-4-methoxyphenyl)ethanone.
Molecular Structure Analysis
X-ray diffraction techniques have been employed to determine the solid-state structure of related compounds, revealing details such as crystal system, space group, and molecular geometry . Density functional theory (DFT) calculations are also commonly used to optimize molecular structures and predict energetic behaviors in different solvent media . These techniques would be relevant for analyzing the molecular structure of 1-(2-Amino-4-methoxyphenyl)ethanone.
Chemical Reactions Analysis
The chemical reactivity and interactions of similar compounds have been studied using DFT to analyze the frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) . These studies provide insights into the stability and reactivity of the compounds, which are crucial for understanding their potential chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their molecular structure. The intramolecular and intermolecular interactions, such as hydrogen bonding and π-π interactions, play a significant role in determining these properties . The use of spectroscopic techniques like FTIR, NMR, and mass spectrometry, along with DFT calculations, can provide comprehensive information about the vibrational frequencies, electronic properties, and thermodynamic stability of the compounds .
科学研究应用
Specific Scientific Field
This application falls under the field of Marine Biotechnology .
Summary of the Application
The compound “1-(4-Methoxyphenyl)ethanone” is used in the stereoselective bioreduction process by whole cells of marine-derived fungi . This process is important for the production of new reductases from marine-derived fungi .
Methods of Application or Experimental Procedures
Nine strains of marine-derived fungi were screened, catalyzing the asymmetric bioreduction of 1-(4-methoxyphenyl)ethanone to its corresponding 1-(4-methoxyphenyl)ethanol . The fungi A. sydowii Ce15 and Bionectria sp. Ce5 produced the enantiopure ®-alcohol in accordance with the anti-Prelog rule and, the fungi B. felina CBMAI 738 and P. citrinum CBMAI 1186 in accordance with the Prelog rule .
Results or Outcomes
The marine fungi B. felina CBMAI 738, A. sclerotiorum CBMAI 849 and P. miczynskii Gc5 catalyzed the bioreduction of 1-(4-methoxyphenyl)ethanone in accordance with Prelog’s rule . The fungi A. sclerotiorum CBMAI 849 and B. felina CBMAI 738 catalyzed the bioreduction of the ketone to S-alcohol with excellent optical purity (>99% ee). The alcohol (S)-2 was obtained with 90% yield isolated .
安全和危害
属性
IUPAC Name |
1-(2-amino-4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFUOGSRVUOROJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443333 | |
| Record name | 1-(2-amino-4-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-4-methoxyphenyl)ethanone | |
CAS RN |
42465-53-2 | |
| Record name | 1-(2-amino-4-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-amino-4-methoxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

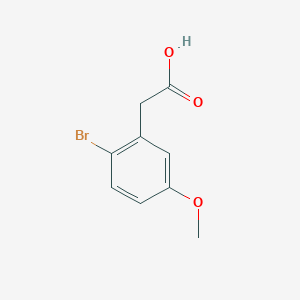
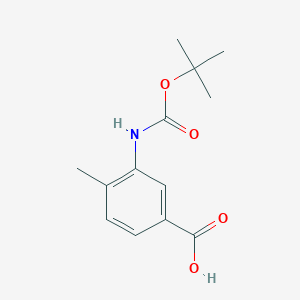
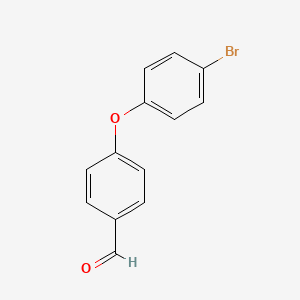
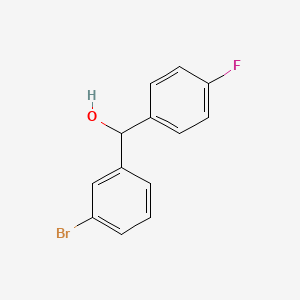
![tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B1278577.png)
![N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B1278578.png)

